Rotlerin
科学研究应用
罗特林具有广泛的科学研究应用:
作用机制
罗特林通过多种机制发挥作用:
线粒体解偶联: 罗特林充当直接的线粒体解偶联剂,破坏质子梯度并减少 ATP 的产生.
PKCδ 抑制: 它选择性地抑制 PKCδ,PKCδ 参与调节细胞凋亡、细胞增殖和炎症.
自噬刺激: 罗特林通过靶向 mTORC1 上游的信号级联来刺激自噬,导致受损细胞成分的降解.
氧化应激减少: 罗特林减少活性氧物质的形成,保护细胞免受氧化损伤.
生化分析
Biochemical Properties
Rottlerin is a potent large conductance potassium channel (BKCa++) opener . It has been shown to be an uncoupler of mitochondrial oxidative phosphorylation . Rottlerin also inhibits tumor cell proliferation, and induces apoptosis through activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP) .
Cellular Effects
Rottlerin has been shown to inhibit cell proliferation in normal human epidermal keratinocytes (NHEKs) through growth arrest and NFκB inhibition . It may also induce apoptosis in an autophagy-dependent pathway . Rottlerin also decreased the cell senescence of keratinocytes and intracellular ROS generation, indicating its antioxidant effect .
Molecular Mechanism
Rottlerin’s molecular mechanism of action involves PKCδ-mediated reactive oxygen species (ROS) generation, extracellular signal-regulated kinase 1/2 (ERK1/2) activation, and then induced c-Fos/AP-1 signaling pathway . It also inhibits the AKT/mTOR pathway via diminished total protein of LRP6 .
Temporal Effects in Laboratory Settings
Rottlerin has been shown to dramatically decrease lipid accumulation assessed by Oil Red O as evidence to support the cellular phenotype . Prolonged exposure to rottlerin caused apoptosis .
Dosage Effects in Animal Models
In animal models, rottlerin has been shown to inhibit AsPC-1 pancreatic tumor growth with no toxicity at a dosage of 20 mg/kg . It also showed significant protection against MPTP-induced locomotor deficits and striatal depletion of dopamine and its metabolite DOPAC .
Metabolic Pathways
Rottlerin dramatically decreased lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via the LRP6/mTOR/SREBP1C pathway in 3T3-L1 adipocytes .
Transport and Distribution
While specific transporters or binding proteins for Rottlerin have not been identified, it has been shown to reduce the AKT/mTOR pathway via diminished total protein of LRP6, suggesting it may interact with these proteins .
Subcellular Localization
Rottlerin has been shown to localize to mitochondrial and sarcolemmal membranes in chronically hypoxic hearts . This localization is thought to play a role in its cardioprotective effects .
准备方法
罗特林主要从麻风树的果皮中提取 . 提取过程涉及使用甲醇或乙醇等有机溶剂从植物材料中分离化合物。 然后使用色谱技术纯化粗提物以获得纯罗特林 .
化学反应分析
罗特林经历各种化学反应,包括氧化、还原和取代反应。 已知它与活性氧物质 (ROS) 相互作用,并且可以减少氧自由基的形成 . 罗特林还充当直接的线粒体解偶联剂,并通过靶向 mTORC1 上游的信号级联来刺激自噬 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物包括氧化和还原形式的罗特林,它们具有不同的生物活性 .
相似化合物的比较
罗特林因其对 PKCδ 的选择性抑制和充当线粒体解偶联剂的能力而独一无二。 类似的化合物包括:
NS1619: 另一种具有心脏保护作用的钾通道开放剂.
NS11021: 一种限制线粒体钙超载并具有心脏保护特性的化合物.
DiCl-DHAA: 一种钾通道开放剂,可以减少线粒体去极化并改善细胞活力.
罗特林因其多方面的药理作用及其在各种疾病中的潜在治疗应用而脱颖而出。
属性
IUPAC Name |
(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFNHCVIZBHBI-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231502 | |
Record name | Rottlerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-08-6 | |
Record name | Rottlerin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rottlerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rottlerin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROTTLERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of rottlerin?
A1: While initially identified as a protein kinase C delta (PKCδ) inhibitor, recent research suggests that rottlerin's mechanism of action is more complex and may involve multiple targets. [] It has been shown to directly uncouple mitochondrial respiration from oxidative phosphorylation, leading to decreased cellular adenosine triphosphate (ATP) levels. [] This uncoupling effect can indirectly block PKCδ tyrosine phosphorylation, which is an energy-dependent process. []
Q2: How does rottlerin affect autophagy and apoptosis?
A2: Rottlerin has been shown to induce both autophagy and apoptosis in various cancer cell lines. [, ] Studies suggest that rottlerin-induced autophagy may serve as an initial protective mechanism against apoptosis, but prolonged exposure ultimately leads to cell death. [] Rottlerin's interaction with Bcl-2 family proteins, specifically disrupting the binding of pro-survival Bcl-xL with pro-apoptotic proteins Bim and Puma, contributes to its apoptotic effects. []
Q3: Does rottlerin affect specific signaling pathways?
A3: Research indicates that rottlerin can influence several signaling pathways, including:
- Wnt/β-catenin pathway: Rottlerin downregulates lipoprotein receptor-related protein 6 (LRP6) and β-catenin expression, suggesting involvement in suppressing this pathway. []
- Epac-2/Rap-1 signaling pathway: Rottlerin appears to activate this pathway, potentially contributing to its anti-inflammatory effects. []
- Notch-1 pathway: Rottlerin's tumor-suppressive function in nasopharyngeal carcinoma cells may involve the inhibition of this pathway. []
Q4: How does rottlerin influence lipid metabolism?
A4: Rottlerin has demonstrated effects on both white and brown adipocytes:
- White adipocytes (3T3-L1 cells): It reduces lipid accumulation by inhibiting adipogenesis and de novo lipogenesis. [, ] This effect is linked to the downregulation of key enzymes like fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD1), and diacylglycerol O-acyltransferase 1 (DGAT1), as well as the transcription factor sterol regulatory element-binding protein 1 (SREBP1). [, ]
- Brown adipocytes (D16 cells): Rottlerin enhances uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) levels, indicating increased non-shivering thermogenesis. []
Q5: What is the molecular formula and weight of rottlerin?
A5: Rottlerin has the molecular formula C30H28O8 and a molecular weight of 516.54 g/mol.
Q6: What are the limitations of rottlerin's solubility and bioavailability?
A7: Rottlerin is known to have low solubility, which can limit its bioavailability and therapeutic applications. []
Q7: Have there been any attempts to improve rottlerin's formulation?
A8: Liposome encapsulation has been explored as a strategy to overcome rottlerin's solubility limitations and enhance its efficacy. []
Q8: What are the main in vitro models used to study rottlerin's activity?
A8: Various cell lines have been used, including:
- Cancer cell lines: Pancreatic cancer (PaCa) cells, [] human fibrosarcoma cells (HT1080), [] human bladder carcinoma cells (EJ), [] and others.
- Adipocyte cell lines: 3T3-L1 (white adipocytes), [] D16 (brown adipocytes), []
- Other cell types: Primary astrocyte cultures, [] human mast cells (HMC-1560), [] and human microvascular endothelial cells. []
Q9: What in vivo models have been used to study rottlerin?
A9: Several animal models have been employed, including:
- Mouse models: Diet-induced obesity mice, [] Crohn's disease-like colitis induced by dextran sodium sulfate (DSS), [] orthotopic pancreatic cancer model, [] GFP+ myeloma SCID/NOD mice, [] and wild-type and BKCa channel knockout mice subjected to ischemic cardioplegic arrest and reperfusion. []
- Rat models: Hyperoxaluria induced by ethylene glycol and ammonium chloride, [] pulmonary edema models. []
Q10: Are there any clinical trials investigating rottlerin?
A10: The provided research does not mention any completed or ongoing clinical trials involving rottlerin. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q11: What is the safety profile of rottlerin?
A11: While rottlerin has shown promising results in preclinical studies, its safety profile remains a concern. More research is needed to fully understand its potential toxicity and long-term effects.
Q12: What are the major knowledge gaps and future research directions for rottlerin?
A12: Key areas for further investigation include:
Q13: How does rottlerin affect chlamydial infection?
A15: Rottlerin has been shown to inhibit the intracellular growth of Chlamydia trachomatis by blocking the acquisition of sphingolipids from host cells. []
Q14: What is the role of rottlerin in cardiac function?
A16: Rottlerin has been shown to improve cardiac functional recovery following ischemic cardioplegic arrest in wild-type mice, potentially through the activation of mitochondrial BKCa channels. [, ]
Q15: How does rottlerin affect the expression of inflammatory mediators?
A17: Rottlerin has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-17C (IL-17C) and chemokine (C-C motif) ligand 20 (CCL20), potentially through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。